

The Multifaceted Biological Activities of 4-Aminomethylindole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminomethylindole

Cat. No.: B029799

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Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast array of derivatives, **4-aminomethylindoles** have emerged as a class of significant interest due to their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and kinase-inhibiting agents. This technical guide provides an in-depth overview of the biological activities of **4-aminomethylindole** derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support further research and drug development efforts.

Kinase Inhibitory Activity

A prominent biological activity of **4-aminomethylindole** derivatives is their ability to inhibit protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Src Kinase Inhibition

Several studies have highlighted the potential of **4-aminomethylindole** derivatives as inhibitors of Src, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.^[1]

Compound ID	Structure/Description	IC50 (μM)	Reference
1a	1-(1-benzyl-1H-indol-3-yl)-N-benzylmethanamine hydrochloride	102.6 ± 1.16	[2]

Note: The provided data is for a closely related aminomethylindole derivative, highlighting the potential of this scaffold.

EGFR/SRC Dual Inhibition

Recent research has focused on developing dual inhibitors that target multiple kinases to overcome drug resistance. Certain indole derivatives have been designed to inhibit both Epidermal Growth Factor Receptor (EGFR) and Src kinase.[3]

Compound ID	EGFR IC50 (μM)	Src Kinase IC50 (μM)	Reference
16	1.026	0.002	[3]

Note: Compound 16 is presented as a novel indole derivative with structural similarities to known kinase inhibitors.

The following diagram illustrates a simplified representation of the Src kinase activation pathway and the potential point of inhibition by **4-aminomethylindole** derivatives.

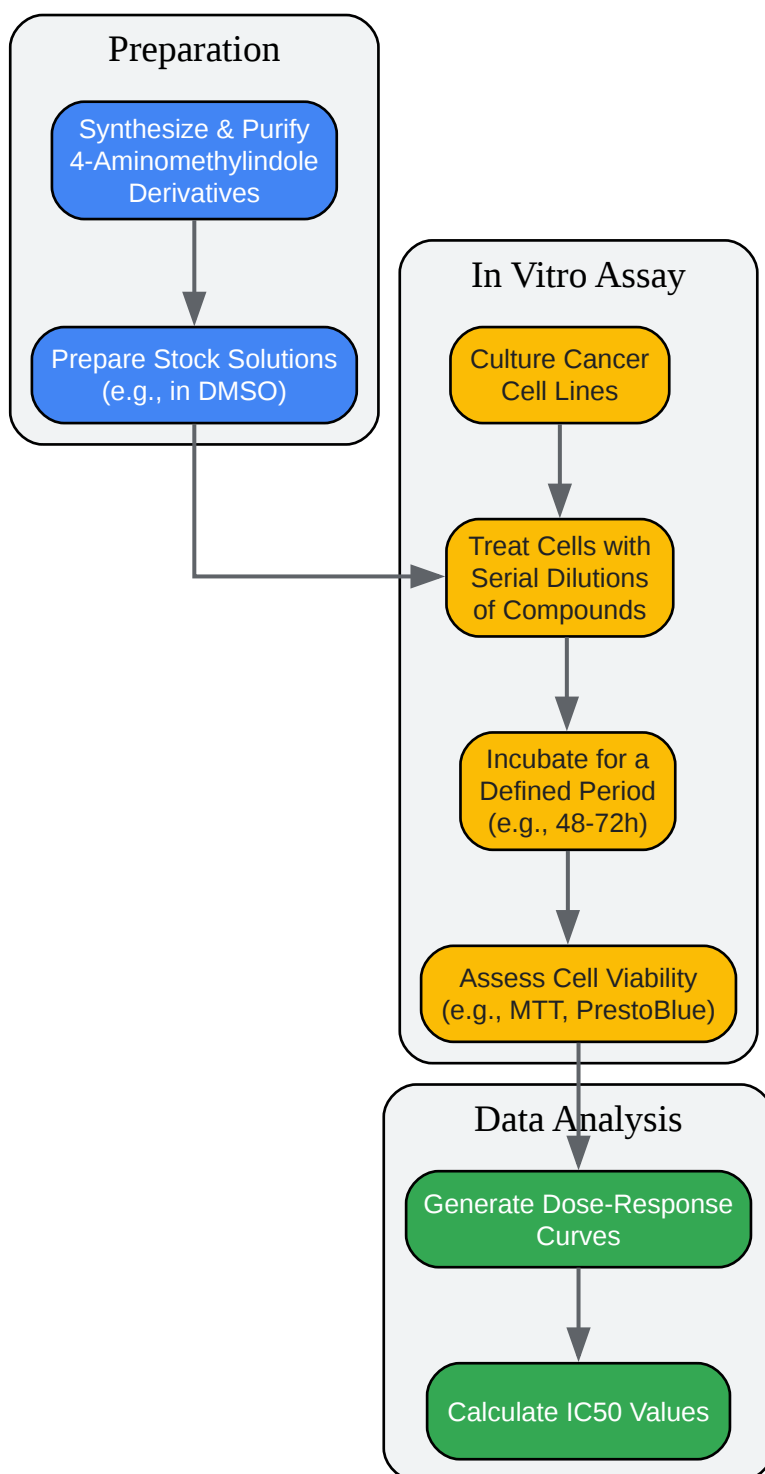
Caption: Simplified Src kinase activation pathway and inhibition.

Anticancer Activity

The kinase inhibitory properties of **4-aminomethylindole** derivatives contribute to their potential as anticancer agents. They have been shown to exhibit cytotoxicity against various cancer cell lines.

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Quinoline-indole derivative	Various	0.002 - 0.011	[4]
Chalcone-indole derivative	Various	0.22 - 1.80	[4]
6,7-annulated-4-substituted indoles	L1210 (leukemia)	0.5 - 4.0 (after 4 days)	[5]

The following diagram outlines a typical workflow for screening the anticancer activity of **4-aminomethylindole** derivatives.



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Caption: Workflow for in vitro anticancer activity screening.

Antioxidant Activity

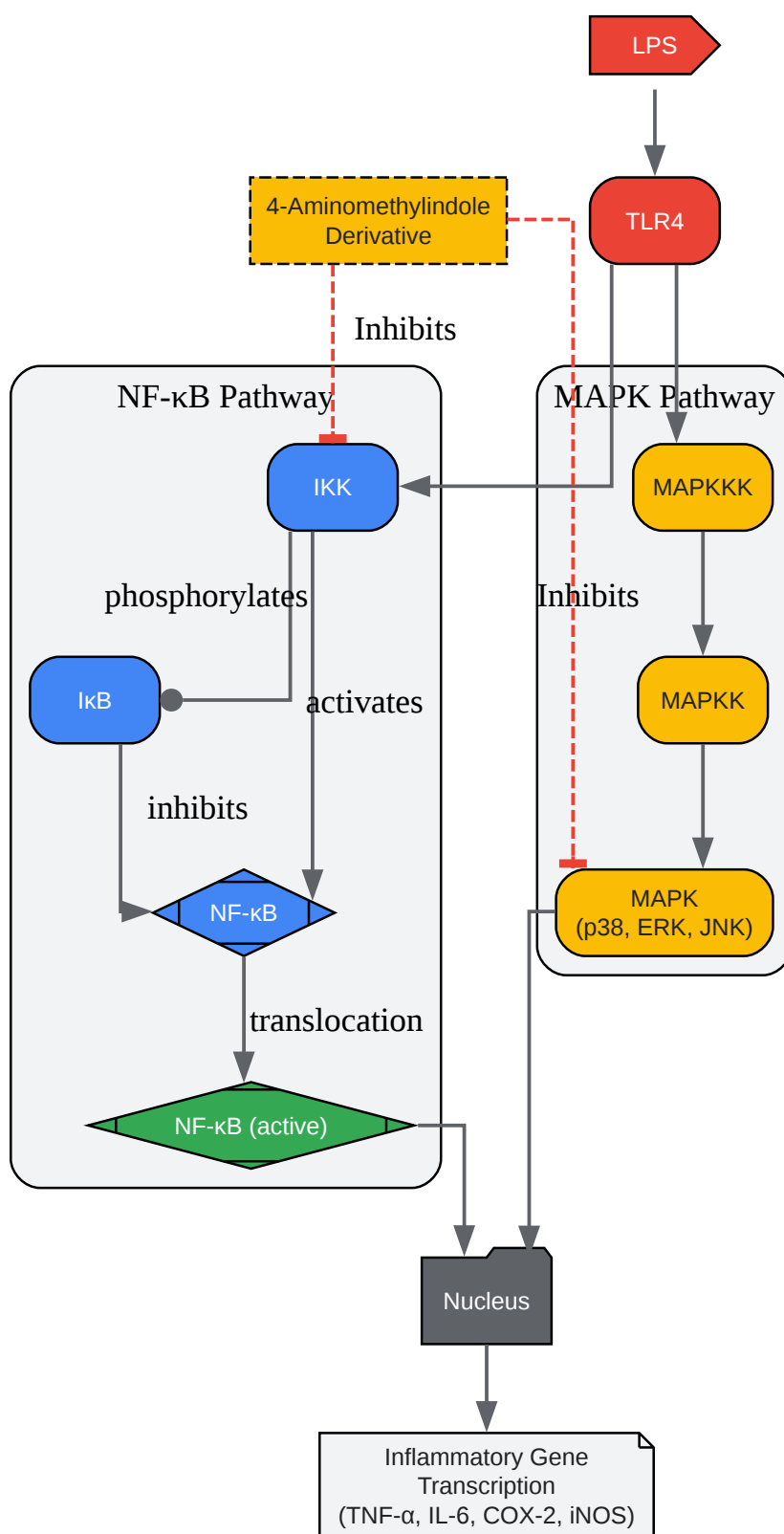
Oxidative stress is implicated in various diseases. **4-Aminomethylindole** derivatives have been investigated for their ability to counteract oxidative damage.

Compound ID	Assay	Activity	Reference
11	Superoxide Radical Scavenging	88% inhibition	[6]
6, 8	Superoxide Radical Scavenging	75% inhibition	[6]
10	Lipid Peroxidation Inhibition	38% inhibition	[6]
1a, 1c	Superoxide Dismutase Inhibition	Slight inhibition	[2]
2a-c, 3a-c	Lipid Peroxidation Inhibition	Almost equal inhibition	[2]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Some indole derivatives have shown promise in modulating inflammatory pathways.

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. **4-Aminomethylindole** derivatives may exert their anti-inflammatory effects by modulating these pathways.



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Caption: MAPK/NF-κB signaling in inflammation and potential inhibition points.

Experimental Protocols

In Vitro pp60c-Src Tyrosine Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of compounds against pp60c-Src tyrosine kinase.^[2]

Materials:

- Recombinant active c-Src kinase
- Poly(Glu, Tyr) 4:1 peptide substrate
- Test compounds (dissolved in DMSO)
- ATP
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- Phosphorylation-dependent antibody (e.g., anti-phosphotyrosine antibody)
- Detection reagent (e.g., secondary antibody conjugated to HRP, chemiluminescent substrate)
- 96-well plates
- Plate reader

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the Src kinase and the substrate to each well.
- Add the test compounds at various concentrations to the respective wells. Include a positive control (known Src inhibitor) and a negative control (DMSO vehicle).
- Initiate the kinase reaction by adding ATP to each well.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Stop the reaction by adding a solution containing EDTA.
- Add the anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.
- Wash the plate to remove unbound antibody.
- Add the detection reagent (e.g., HRP-conjugated secondary antibody followed by a chemiluminescent substrate).
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC₅₀ value.

Antioxidant Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.^[7]

Materials:

- DPPH solution (100 µM in methanol)
- Test compounds (dissolved in DMSO)
- Methanol
- Butylated hydroxytoluene (BHT) as a reference compound
- 96-well plate or cuvettes
- Spectrophotometer

Procedure:

- Prepare a methanol solution of DPPH (100 μ M).
- Add a small volume (e.g., 0.1 mL) of the test compound solution to the DPPH solution (e.g., 1.0 mL).
- Incubate the mixture at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Use a DMSO control and BHT as a positive control.
- Calculate the scavenging activity as the percentage reduction of the DPPH radical.

This assay assesses the ability of a compound to inhibit lipid peroxidation in liver microsomes.
[7]

Materials:

- Liver homogenate
- Tris-HCl buffer (pH 7.2)
- Ascorbic acid (0.1 mM)
- FeCl₂ (4 mM)
- Test compounds
- α -tocopherol (vitamin E) as a reference compound
- Phosphoric acid (H₃PO₄)
- Thiobarbituric acid (0.6%)
- n-butanol

Procedure:

- Prepare an assay mixture containing liver homogenate, Tris-HCl buffer, ascorbic acid, and FeCl₂.
- Add various concentrations of the test compounds or α -tocopherol to the mixture.
- Incubate the mixture for 1 hour at 37°C.
- Stop the reaction by adding H₃PO₄ and thiobarbituric acid.
- Boil the mixture for 30 minutes.
- After cooling, add n-butanol and mix vigorously.
- Separate the n-butanol phase by centrifugation.
- Measure the absorbance of the n-butanol phase to quantify the amount of malondialdehyde (MDA), a product of lipid peroxidation.
- Calculate the percentage inhibition of lipid peroxidation.

Conclusion

4-Aminomethylindole derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to inhibit key cellular targets such as Src kinase, coupled with their anticancer, antioxidant, and anti-inflammatory properties, makes them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of this important chemical scaffold.

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